Hexadecanedioic acid

Catalog No.
S563136
CAS No.
505-54-4
M.F
C16H30O4
M. Wt
286.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanedioic acid

CAS Number

505-54-4

Product Name

Hexadecanedioic acid

IUPAC Name

hexadecanedioic acid

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

InChI

InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)

InChI Key

QQHJDPROMQRDLA-UHFFFAOYSA-N

SMILES

C(CCCCCCCC(=O)O)CCCCCCC(=O)O

Synonyms

hexadecanedioic acid

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCC(=O)O

Hexadecanedioic acid, also known as thapsic acid, is a dicarboxylic acid with the chemical formula C₁₆H₃₀O₄. It belongs to the class of organic compounds known as long-chain fatty acids, characterized by an aliphatic tail containing between 13 and 21 carbon atoms. This compound is notable for being a hydrophobic molecule, which makes it practically insoluble in water and relatively neutral in its chemical behavior. Hexadecanedioic acid is primarily recognized for its potential biological activities, including antitumor properties, and is activated by mitochondrial and microsomal fractions in the liver .

Typical of dicarboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form shorter-chain fatty acids.
  • Reduction: Can be reduced to hexadecanol using reducing agents like lithium aluminum hydride.

The compound's reactivity is influenced by the presence of two carboxylic acid groups, allowing it to participate in condensation reactions and form anhydrides when heated .

Hexadecanedioic acid exhibits notable biological activities. Research indicates that it has antitumor effects, suggesting potential applications in cancer treatment . Additionally, it interacts with various metabolic pathways within the body, particularly in lipid metabolism due to its long-chain fatty acid structure. Its activation by liver enzymes points toward a role in energy metabolism and possibly in signaling pathways related to fat storage and mobilization .

Hexadecanedioic acid can be synthesized through several methods:

  • Oxidation of Hexadecanol: This method involves the oxidation of hexadecanol (a fatty alcohol) using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Dicarboxylation of Long-Chain Fatty Acids: Starting from simpler fatty acids, hexadecanedioic acid can be synthesized through dicarboxylation reactions.
  • Biological Synthesis: Certain microorganisms can produce dicarboxylic acids through metabolic pathways involving fatty acids.
  • Chemical Synthesis from Alkenes: Using a series of reactions involving alkenes and carbon dioxide, hexadecanedioic acid can also be synthesized .

Hexadecanedioic acid has several applications across different fields:

  • Pharmaceuticals: Due to its antitumor properties, it is being explored for potential use in cancer therapies.
  • Cosmetics: It is used as an emollient and thickening agent in various cosmetic formulations.
  • Polymer Industry: Acts as a monomer or intermediate in the production of polyamides and other polymers.
  • Food Industry: Used as a food additive for flavoring or preservation purposes .

Studies on hexadecanedioic acid have shown its interactions with various biological systems:

  • Metabolic Pathways: It plays a role in lipid metabolism, influencing energy storage and mobilization processes.
  • Cellular Mechanisms: Research indicates that it may affect cell signaling pathways involved in growth and apoptosis, particularly relevant in cancer biology .
  • Enzyme Interactions: The compound interacts with liver enzymes that are crucial for fatty acid metabolism, suggesting its importance in metabolic regulation .

Hexadecanedioic acid shares structural similarities with several other fatty acids and dicarboxylic acids. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Palmitic AcidSaturated Fatty AcidMost common saturated fatty acid; C₁₆H₃₂O₂
Sebacic AcidDicarboxylic AcidLonger chain (C₁₀H₁₈O₄); used in nylon production
Decanedioic AcidDicarboxylic AcidShorter chain (C₁₀H₁₈O₄); used as a plasticizer
Nonanedioic AcidDicarboxylic AcidShorter chain (C₉H₁₈O₄); less common than others

Hexadecanedioic acid stands out due to its specific length and dual carboxylic groups, which grant it unique properties compared to other similar compounds. Its potential applications in pharmaceuticals and polymer industries further highlight its significance in both biological and industrial contexts .

Physical Description

Solid

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

286.21440943 g/mol

Monoisotopic Mass

286.21440943 g/mol

Heavy Atom Count

20

Melting Point

120 - 123 °C

UNII

SVZ90045Y2

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

505-54-4

Wikipedia

Thapsic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

General Manufacturing Information

Hexadecanedioic acid: ACTIVE

Dates

Modify: 2023-08-15
Carballeira, N M; Reyes, M; Sostre, A; Huang, H; Verhagen, M F; Adams, M W; Unusual fatty acid compositions of the hyperthermophilic archaeon Pyrococcus furiosus and the bacterium Thermotoga maritima, Journal of Bacteriology, 1798, 2766-2768. DOI:10.1128/jb.179.8.2766-2768.1997 PMID:9098079

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